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DMTr-4'-Me-U-CED-TBDMS

phosphoramidite

Cat. No.: B12420396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4,4'-dimethoxytrityl (DMTr or DMT) group is a cornerstone of modern solid-phase

oligonucleotide synthesis, primarily utilized for the temporary protection of the 5'-hydroxyl group

of nucleosides. Its widespread adoption is due to its stability under the basic and neutral

conditions of the synthesis cycle and its rapid, quantitative removal under mild acidic

conditions. This acid lability provides a convenient method for monitoring synthesis efficiency in

real time.

The Solid-Phase Oligonucleotide Synthesis Cycle
Oligonucleotide synthesis is a cyclical process performed on a solid support, typically

controlled-pore glass (CPG) or polystyrene.[1] Each cycle, which adds one nucleoside to the

growing chain, consists of four primary chemical steps: deblocking (detritylation), coupling,

capping, and oxidation.[2][3] The synthesis proceeds in the 3' to 5' direction.[2]
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Fig 1. The four-step phosphoramidite oligonucleotide synthesis cycle.

The Role and Mechanism of the DMTr Group
The DMTr group's primary function is to protect the reactive 5'-hydroxyl of the nucleoside

phosphoramidite and the growing oligonucleotide chain. This prevents undesirable side

reactions and self-polymerization.[4]

Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the acid-labile DMTr group from the 5'-hydroxyl

of the support-bound nucleoside.[4][5] This is typically achieved by treating the support with a

mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous

non-polar solvent like dichloromethane (DCM).[6]

The mechanism involves the protonation of one of the methoxy groups, leading to the cleavage

of the C-O bond and the formation of a highly stable and intensely colored dimethoxytrityl

carbocation (DMTr⁺).[4][5] This cation is bright orange and has a strong absorbance at

approximately 495 nm, which is used to monitor the reaction progress and calculate the

stepwise coupling efficiency.[4][5]
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Fig 2. Acid-catalyzed removal of the DMTr protecting group.

Step 2: Coupling
With the 5'-hydroxyl group deprotected, the next nucleoside is introduced as a phosphoramidite

monomer. In the presence of an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-

tetrazole, the phosphoramidite is activated for coupling.[5][7] The free 5'-hydroxyl group of the

support-bound chain attacks the activated phosphorus atom, forming an unstable phosphite

triester linkage.[7][8] This reaction is highly efficient, typically exceeding 99%.[2]

Step 3: Capping
To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl

groups (~1%) are permanently blocked in the capping step.[3][8] This is achieved by

acetylation using a mixture of acetic anhydride (Cap A) and N-methylimidazole (NMI) (Cap B).

[4][6] This renders the unreacted chains inert to further coupling steps.[8]

Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid

used in the subsequent detritylation step.[8] Therefore, it is oxidized to a more stable

pentavalent phosphotriester (P=O) linkage.[6][8] This is typically done using a solution of iodine

in a mixture of tetrahydrofuran (THF), pyridine, and water.[4][6]
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Quantitative Data in Oligonucleotide Synthesis
The overall yield and purity of the final oligonucleotide product are critically dependent on the

efficiency of each step in the synthesis cycle. The DMTr cation assay provides a reliable

method for real-time monitoring of this efficiency.

Parameter Typical Value Significance Reference

Stepwise Coupling

Efficiency
> 99%

Crucial for the yield of

full-length product,

especially for long

oligonucleotides.

[2]

Overall Yield

(Theoretical)
(Coupling Eff.)^(n-1)

A 30-mer synthesized

with 99% efficiency

has a theoretical max

yield of 75%.

[9]

DMTr Cation

Absorbance Max
495-498 nm

Wavelength used for

spectrophotometric

monitoring of coupling

efficiency.

[4][10]

Depurination Risk Low with DCA

Stronger acids like

TCA can cause some

depurination (loss of A

or G bases).

[11]

Experimental Protocols
The following are generalized protocols for the key steps in a standard automated

oligonucleotide synthesis cycle. Concentrations and times may be optimized based on the

synthesizer and specific sequence.

Protocol 1: DMTr Detritylation & Monitoring
Objective: To remove the 5'-DMTr group and quantify the yield.

Reagents:
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Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in

Dichloromethane (DCM).[6]

Wash Solution: Anhydrous Acetonitrile (ACN).[11]

Procedure:

1. Wash the synthesis column with ACN to remove residual moisture.

2. Deliver the deblocking solution to the column and allow it to react for 50-60 seconds.[4]

3. Collect the effluent containing the orange DMTr⁺ cation.

4. Wash the column thoroughly with ACN to remove all traces of acid.[12]

5. Measure the absorbance of the collected effluent at ~495 nm.

6. Calculate the stepwise yield based on the absorbance relative to the previous cycle.
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Fig 3. Workflow for monitoring synthesis yield via the DMTr cation assay.

Protocol 2: Coupling
Objective: To add the next nucleoside to the growing chain.

Reagents:
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Phosphoramidite Monomer: 0.1 M solution in ACN.[4]

Activator: 0.25 - 0.5 M ETT or 1H-tetrazole in ACN.[4][6]

Procedure:

1. Simultaneously deliver the phosphoramidite monomer and activator solution to the

synthesis column.

2. Allow the coupling reaction to proceed for approximately 30-60 seconds.[6]

3. Wash the column with ACN to remove excess reagents.

Protocol 3: Capping
Objective: To block unreacted 5'-hydroxyl groups.

Reagents:

Cap A: Acetic anhydride/Pyridine/THF (e.g., 1:1:8 ratio).[4]

Cap B: 16-17.6% (w/v) N-Methylimidazole (NMI) in ACN or THF.[4][8]

Procedure:

1. Deliver Cap A and Cap B to the column.

2. Allow the acetylation reaction to proceed for 30 seconds.[4]

3. Wash the column with ACN.

Protocol 4: Oxidation
Objective: To stabilize the newly formed phosphite triester linkage.

Reagents:

Oxidizer: 0.015 - 0.02 M Iodine in a solution of Water/Pyridine/THF.[4][13]

Procedure:
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1. Deliver the oxidizer solution to the column.

2. Allow the oxidation to proceed for 45 seconds.[4]

3. Wash the column with ACN. The cycle is now complete and the next detritylation can

begin.

Final Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all

remaining protecting groups (on the bases and the phosphate backbone) are removed.[14]

This is typically done by incubation with concentrated ammonium hydroxide at an elevated

temperature (e.g., 55°C for 5 hours).[8][15] The final 5'-DMTr group can be removed during

synthesis ("DMT-OFF") or left on ("DMT-ON") to aid in purification by reversed-phase HPLC,

after which it is removed with an acid treatment (e.g., 80% acetic acid).[6][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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